molecular formula C23H21ClN2O B14723890 2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one CAS No. 5527-53-7

2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one

Cat. No.: B14723890
CAS No.: 5527-53-7
M. Wt: 376.9 g/mol
InChI Key: HTXIYQKMWHNALO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one is a complex organic compound that features a unique structure combining a chlorophenyl group, a methylindole moiety, and a tetrahydroisoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the chlorophenyl group and the tetrahydroisoindolone moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-2-one
  • 2-(4-bromophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one
  • 2-(4-chlorophenyl)-3-(1-ethylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. Its structural features allow for diverse applications and make it a valuable compound for further research and development.

Properties

CAS No.

5527-53-7

Molecular Formula

C23H21ClN2O

Molecular Weight

376.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(1-methylindol-3-yl)-4,5,6,7-tetrahydro-3H-isoindol-1-one

InChI

InChI=1S/C23H21ClN2O/c1-25-14-20(17-6-4-5-9-21(17)25)22-18-7-2-3-8-19(18)23(27)26(22)16-12-10-15(24)11-13-16/h4-6,9-14,22H,2-3,7-8H2,1H3

InChI Key

HTXIYQKMWHNALO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3C4=C(CCCC4)C(=O)N3C5=CC=C(C=C5)Cl

Origin of Product

United States

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